N,N'-bis[(E)-(3-phenoxyphenyl)methylideneamino]hexanediamide
Overview
Description
N,N’-bis[(E)-(3-phenoxyphenyl)methylideneamino]hexanediamide: is a complex organic compound characterized by the presence of two phenoxyphenyl groups attached to a hexanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis[(E)-(3-phenoxyphenyl)methylideneamino]hexanediamide typically involves the reaction of hexanediamine with 3-phenoxybenzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the imine bonds. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous-flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can significantly improve the yield and purity of the product. The use of continuous-flow reactors also enhances the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N,N’-bis[(E)-(3-phenoxyphenyl)methylideneamino]hexanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: N,N’-bis[(E)-(3-phenoxyphenyl)methylideneamino]hexanediamide is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes can be studied for their catalytic properties in various organic transformations.
Biology: In biological research, this compound can be used as a probe to study protein-ligand interactions. Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies.
Medicine: The compound has potential applications in medicinal chemistry as a scaffold for the development of new drugs. Its structural features allow for modifications that can enhance its biological activity and selectivity.
Industry: In the materials science industry, N,N’-bis[(E)-(3-phenoxyphenyl)methylideneamino]hexanediamide can be used as a precursor for the synthesis of advanced materials with specific properties, such as high thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of N,N’-bis[(E)-(3-phenoxyphenyl)methylideneamino]hexanediamide involves its ability to coordinate with metal ions through its imine and amide groups. This coordination can lead to the formation of stable complexes that can interact with biological targets, such as enzymes or receptors. The compound’s phenoxy groups can also participate in hydrogen bonding and hydrophobic interactions, further enhancing its binding affinity and specificity.
Comparison with Similar Compounds
- N,N’-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]hexanediamide
- N,N’-Bis(4-phenoxyphenyl)hexanediamide
Comparison: Compared to similar compounds, N,N’-bis[(E)-(3-phenoxyphenyl)methylideneamino]hexanediamide is unique due to the presence of the 3-phenoxyphenyl groups, which provide distinct electronic and steric properties. These properties can influence the compound’s reactivity and binding interactions, making it a valuable tool in various scientific applications.
Properties
IUPAC Name |
N,N'-bis[(E)-(3-phenoxyphenyl)methylideneamino]hexanediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N4O4/c37-31(35-33-23-25-11-9-17-29(21-25)39-27-13-3-1-4-14-27)19-7-8-20-32(38)36-34-24-26-12-10-18-30(22-26)40-28-15-5-2-6-16-28/h1-6,9-18,21-24H,7-8,19-20H2,(H,35,37)(H,36,38)/b33-23+,34-24+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBQVMRWYUMUOZ-IENBMRAWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC(=O)CCCCC(=O)NN=CC3=CC(=CC=C3)OC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/NC(=O)CCCCC(=O)N/N=C/C3=CC(=CC=C3)OC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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